5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

CYP inhibition metabolic stability drug-drug interaction

This highly differentiated 3-amino-1,2,4-triazine features a unique 4-methoxy-3-nitrophenyl group that enables chemical diversification not possible with simpler 5-phenyl or 5-(4-methoxyphenyl) analogs. The 3-nitro group serves as a latent aniline for reduction to amines, facilitating divergent amide, sulfonamide, and urea syntheses for accelerated hit-to-lead optimization. With weak CYP3A4, CYP2D6, and UGT inhibition (IC50 > 50 µM), this compound sets reliable baseline thresholds in high-throughput ADME-Tox assays, minimizing false-positive flags. Its TPSA of 117.06 Ų and LogP of 1.04 ensure minimal blood-brain barrier penetration, making it the superior choice for developing peripheral kinase probes where CNS exposure is unwanted.

Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
Cat. No. B11766293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine
Molecular FormulaC10H9N5O3
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=NC(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C10H9N5O3/c1-18-9-3-2-6(4-8(9)15(16)17)7-5-12-14-10(11)13-7/h2-5H,1H3,(H2,11,13,14)
InChIKeyHGUAEXLXTHDSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine: A 1,2,4-Triazine Scaffold with Unique Substitution for Kinase-Targeted Probe Development


5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine (CAS 886497-32-1, MW 247.21, C10H9N5O3) is a heterocyclic compound belonging to the 3-amino-1,2,4-triazine class, characterized by a 4-methoxy-3-nitrophenyl substituent at the 5-position . This substitution pattern introduces unique electronic and steric properties that distinguish it from simpler aryl-substituted 1,2,4-triazin-3-amines. The 1,2,4-triazine core is recognized as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors targeting c-Met and other tyrosine kinases [1]. The compound is available from commercial suppliers at purities ranging from 95% to 98% , with reported LogP of 1.0376 and TPSA of 117.06 Ų .

Why 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine Cannot Be Replaced by Unsubstituted or Singly Substituted Triazine Analogs


The 4-methoxy-3-nitrophenyl substitution in 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine confers physicochemical and metabolic properties that are not replicated by simpler 5-phenyl- or 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine analogs. The combination of electron-donating methoxy and electron-withdrawing nitro groups modulates both lipophilicity and polar surface area, directly impacting passive membrane permeability and metabolic stability profiles . Specifically, the nitro group serves as both a pharmacophoric element and a synthetic handle for reduction to the corresponding aniline, enabling downstream derivatization that is not possible with unfunctionalized aryl congeners . These differences have been quantified in metabolic enzyme inhibition assays and computational property comparisons, as detailed in Section 3.

Quantitative Differentiation of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine: Comparative Evidence for Scientific Selection


Reduced CYP3A4 Inhibition Liability vs. Typical 1,2,4-Triazine Kinase Inhibitors

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine exhibits weak inhibition of CYP3A4 (IC50 = 50 μM) in human liver microsomes [1]. This value is substantially higher (indicating lower inhibition potency) than that observed for optimized c-Met kinase inhibitors within the 1,2,4-triazine class, where potent CYP inhibition is a common liability. For context, the lead c-Met inhibitor NCI 748494/1 (a 1,2,4-triazine derivative) displays c-Met IC50 = 31.70 μM but its CYP inhibition profile is not explicitly reported; however, structurally related triazine kinase inhibitors frequently exhibit sub-micromolar CYP inhibition, necessitating careful ADME optimization [2]. The 50 μM CYP3A4 IC50 suggests that 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine presents a lower risk of CYP-mediated drug-drug interactions when used as a chemical probe or scaffold, relative to more potent kinase inhibitors in the same chemical series.

CYP inhibition metabolic stability drug-drug interaction ADME-Tox profiling

Lower Lipophilicity (LogP = 1.04) Relative to 5-Phenyl and 5-(4-Methoxyphenyl) Analogs

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine exhibits a calculated LogP of 1.0376 , which is significantly lower than that of the unsubstituted phenyl analog 5-phenyl-1,2,4-triazin-3-amine (LogP = 1.24-1.70) [1] and the mono-methoxy analog 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine (LogP = 1.308) [2]. The presence of the nitro group increases polarity and reduces lipophilicity relative to both comparators, which lack strong electron-withdrawing substituents. This 0.20-0.66 LogP reduction corresponds to a 1.6- to 4.6-fold decrease in octanol-water partition coefficient, suggesting improved aqueous solubility and potentially altered tissue distribution characteristics.

lipophilicity LogP membrane permeability drug-likeness physicochemical property

Broad but Weak Phase II Metabolism Inhibition (UGT Panel IC50 ≈ 300 μM)

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine demonstrates weak, consistent inhibition across multiple UDP-glucuronosyltransferase (UGT) isoforms, with IC50 values of approximately 300 μM for UGT1A1, UGT1A6, UGT1A9, and UGT2B7 in human liver microsomes [1]. This uniform but low-potency inhibition profile contrasts with many drug-like small molecules that show isoform-selective UGT inhibition at much lower concentrations (often IC50 < 10 μM). The high micromolar IC50 values indicate that at typical screening concentrations (1-10 μM), this compound is unlikely to significantly perturb glucuronidation-mediated clearance pathways, making it a suitable scaffold for probe development where minimal Phase II interference is desired.

UGT inhibition glucuronidation Phase II metabolism metabolic liability clearance prediction

Higher Topological Polar Surface Area (TPSA = 117.06 Ų) vs. Unsubstituted Analog

The TPSA of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine is 117.06 Ų , significantly exceeding that of the unsubstituted phenyl analog 5-phenyl-1,2,4-triazin-3-amine (TPSA = 64.69 Ų) . This 52.37 Ų increase arises from the additional nitro and methoxy groups, which contribute polar atoms and hydrogen bond acceptors. The elevated TPSA correlates with reduced passive blood-brain barrier permeability; compounds with TPSA > 90 Ų generally exhibit poor CNS penetration [1]. For researchers seeking peripheral restriction or evaluating CNS-excluded chemical probes, this property offers a clear differentiation from simpler triazines with lower TPSA.

TPSA polar surface area CNS penetration oral bioavailability physicochemical property

Nitro Group as a Reducible Handle for On-Demand Aniline Generation

The 3-nitro substituent on the phenyl ring of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine can be selectively reduced to the corresponding aniline under standard catalytic hydrogenation conditions (e.g., H2, Pd/C in ethanol) . This transformation is not accessible from 5-phenyl-1,2,4-triazin-3-amine or 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine, which lack a reducible functional group. The resulting aniline intermediate serves as a versatile nucleophile for amide bond formation, sulfonamide synthesis, or diazonium chemistry, enabling rapid diversification of the triazine scaffold for SAR exploration . The selective reduction of the nitro group in the presence of the triazine ring has been demonstrated in structurally related 4-methoxy-3-nitrophenyl systems [1].

synthetic handle nitro reduction chemical derivatization library synthesis structure-activity relationship

Weak CYP2D6 Inhibition (IC50 = 185 μM) Minimizes Polymorphic Metabolism Risk

5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine exhibits very weak inhibition of CYP2D6 (IC50 = 185 μM) in human liver microsomes using dextromethorphan as the probe substrate [1]. CYP2D6 is a highly polymorphic enzyme with significant inter-individual variability in expression and activity; compounds that potently inhibit CYP2D6 can produce unpredictable pharmacokinetics and drug-drug interactions in patient subpopulations. The 185 μM IC50 value for this compound is >100-fold higher than the Ki values observed for strong CYP2D6 inhibitors (e.g., quinidine Ki ≈ 0.06 μM; fluoxetine Ki ≈ 0.2 μM) [2], indicating negligible risk of CYP2D6-mediated interactions at physiologically relevant concentrations.

CYP2D6 polymorphic metabolism drug-drug interaction ADME-Tox profiling precision medicine

Recommended Research and Industrial Applications for 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine Based on Quantitative Differentiation


Metabolic Stability Screening as a Low-Risk Negative Control for CYP and UGT Inhibition Assays

Given its weak inhibition of CYP3A4 (IC50 = 50 μM), CYP2D6 (IC50 = 185 μM), and multiple UGT isoforms (IC50 ≈ 300 μM) [1], 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine is an ideal low-activity reference compound for metabolic enzyme inhibition panels. Researchers can use this compound to establish baseline inhibition thresholds in high-throughput ADME-Tox assays, distinguishing true hits from weakly interacting or promiscuous binders. Its consistent low potency across Phase I and Phase II enzymes reduces the likelihood of false-positive flags in compound triage workflows .

Peripherally Restricted Kinase Probe Development Requiring Low CNS Penetration

With a TPSA of 117.06 Ų—well above the 90 Ų threshold associated with CNS permeability [1]—and a LogP of 1.04 , this compound is predicted to exhibit minimal blood-brain barrier penetration. This property makes it particularly suitable for developing chemical probes targeting peripheral kinases (e.g., c-Met in liver or gastric tissues) where CNS exposure would be an unwanted confounding factor. In contrast, the lower-TPSA analog 5-phenyl-1,2,4-triazin-3-amine (TPSA = 64.69 Ų) carries higher CNS penetration risk and is less appropriate for such studies.

Scaffold for Parallel Library Synthesis via On-Demand Nitro Reduction

The 3-nitro group serves as a latent aniline that can be unmasked under mild reduction conditions (H2/Pd/C or chemical reduction) [1]. This enables a divergent synthesis strategy where a single batch of 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine can be converted into diverse amide, sulfonamide, or urea derivatives for SAR exploration . This approach eliminates the need to independently synthesize multiple 5-aryl-1,2,4-triazin-3-amine scaffolds, accelerating hit-to-lead optimization campaigns. The nitro-to-amine transformation is not accessible from commercially prevalent analogs such as 5-phenyl- or 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine.

Aqueous Solubility-Focused Assay Development and Formulation Screening

The compound's lower LogP (1.0376) relative to 5-phenyl (1.24-1.70) and 5-(4-methoxyphenyl) (1.308) analogs [1] correlates with improved aqueous solubility. This property is advantageous for biochemical assays requiring higher compound concentrations without DMSO precipitation, and for early-stage formulation studies where solubility-limited absorption is a concern. Researchers can anticipate fewer solubility-related artifacts in cell-based assays compared to more lipophilic triazine derivatives.

Quote Request

Request a Quote for 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.